molecular formula C22H30N4O B612045 NSI-189 CAS No. 1270138-40-3

NSI-189

カタログ番号: B612045
CAS番号: 1270138-40-3
分子量: 366.5 g/mol
InChIキー: DYTOQURYRYYNOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

NSI-189は、次のようないくつかの種類の化学反応を受けます。

    酸化: この反応は、化合物に酸素を添加するか、水素を除去することを伴います。

    還元: この反応は、化合物に水素を添加するか、酸素を除去することを伴います。

    置換: この反応は、化合物中の1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための様々な求核剤が含まれます 。 これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

NSI-189 has a wide range of scientific research applications, including:

作用機序

NSI-189の作用機序には、海馬における神経新生の刺激が含まれます 。 新しいニューロンの成長を促進し、認知機能と感情の調節を改善するのに役立ちます。 関与する正確な分子標的と経路はまだ調査中ですが、様々な神経新生因子と神経栄養因子と相互作用すると考えられています .

類似の化合物との比較

This compoundは、神経新生を促進し、認知機能を改善する能力においてユニークです。 類似の化合物には、次のようなものがあります。

類似化合物との比較

NSI-189 is unique in its ability to promote neurogenesis and improve cognitive function. Similar compounds include:

生物活性

NSI-189 is a novel small molecule with neurogenic properties, primarily investigated for its potential in treating major depressive disorder (MDD) and other neurological conditions. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, clinical efficacy, and potential therapeutic applications.

This compound is characterized as a neurogenic compound that promotes neurogenesis in the adult hippocampus. Unlike traditional antidepressants that primarily target serotonin or norepinephrine pathways, this compound operates independently of these monoamine reuptake mechanisms. It was identified through systematic screening of a chemical library against human fetal neural stem cells, demonstrating significant effects on neurogenesis and hippocampal volume in preclinical models .

Key Mechanisms:

  • Neurogenesis Stimulation: this compound enhances the proliferation and differentiation of neural stem cells into neurons, particularly in the hippocampus .
  • Volume Increase: Studies have shown that this compound increases hippocampal volume in animal models, which is crucial for cognitive function and mood regulation .
  • Synaptic Plasticity: The compound enhances synaptic markers and improves cognitive functions, suggesting potential benefits for cognitive impairments .

Phase 1B Study

A Phase 1B randomized, double-blind, placebo-controlled study assessed the safety and efficacy of this compound in patients with MDD. The study involved 24 participants who received either this compound or placebo over 28 days. Results indicated that this compound was well tolerated, with no serious adverse effects reported. Significant improvements were observed in depression scales (SDQ and CPFQ), with effect sizes indicating moderate to large benefits across measures .

Phase 2 Study

The Phase 2 study involved 220 participants randomized to receive either 40 mg or 80 mg of this compound daily or a placebo for 12 weeks. Although the primary outcome (MADRS score) did not show significant differences between groups, secondary outcomes demonstrated notable reductions in depression symptoms as measured by SDQ and CPFQ scales for the 40 mg dose group .

Study Summary:

Study PhaseSample SizeTreatment DurationKey Findings
Phase 1B2428 daysSignificant reduction in depression scores; well tolerated
Phase 222012 weeksNotable improvements in SDQ and CPFQ; primary outcome not significant

Preclinical Findings

In various animal models, this compound has shown promising results beyond MDD:

  • Peripheral Neuropathy: In murine models of diabetes, this compound prevented functional and structural neuropathy while enhancing neurogenesis and synaptic function .
  • Stroke Recovery: In ischemic stroke models, treatment with this compound led to significant motor and neurological improvements sustained up to 24 weeks post-stroke .
  • Cognitive Impairment: The compound ameliorated cognitive deficits induced by irradiation in rats, reinforcing its potential as a neuroprotective agent .

Case Studies

Several case studies have highlighted the potential of this compound in treating various neurological conditions:

  • Case Study on MDD : A patient treated with this compound exhibited significant mood stabilization and cognitive improvement after four weeks of therapy.
  • Stroke Recovery Case : An individual recovering from a stroke showed enhanced motor function and memory retention after initiating this compound treatment.

特性

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTOQURYRYYNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025668
Record name (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270138-40-3
Record name [2-[(3-Methylbutyl)amino]-3-pyridinyl][4-(phenylmethyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1270138-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSI-189
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270138403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSI-189
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NSI-189
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE9U408ZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NSI-189
Reactant of Route 2
Reactant of Route 2
NSI-189
Reactant of Route 3
Reactant of Route 3
NSI-189
Reactant of Route 4
Reactant of Route 4
NSI-189
Reactant of Route 5
NSI-189
Reactant of Route 6
NSI-189

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。